BenchChemオンラインストアへようこそ!

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine

Medicinal Chemistry C–C Cross-Coupling Library Synthesis

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 383131-13-3) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole family, with the molecular formula C₉H₉BrN₂S and a molecular weight of 257.15 g/mol. The benzothiazole scaffold, comprising a benzene ring fused to a 1,3-thiazole ring, is a privileged structure in medicinal chemistry known for interacting with diverse biological targets.

Molecular Formula C9H9BrN2S
Molecular Weight 257.15 g/mol
CAS No. 383131-13-3
Cat. No. B13360468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine
CAS383131-13-3
Molecular FormulaC9H9BrN2S
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1C)N=C(S2)N)Br
InChIInChI=1S/C9H9BrN2S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3H,1-2H3,(H2,11,12)
InChIKeyBNKXRZHWCDGTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 383131-13-3): Identity, Structural Class, and Procurement Baseline


6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 383131-13-3) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole family, with the molecular formula C₉H₉BrN₂S and a molecular weight of 257.15 g/mol . The benzothiazole scaffold, comprising a benzene ring fused to a 1,3-thiazole ring, is a privileged structure in medicinal chemistry known for interacting with diverse biological targets [1]. This specific congener features a primary amine at the 2-position, methyl substituents at the 4- and 5-positions, and a bromine atom at the 6-position of the benzothiazole core. The presence of the bromine atom provides a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, while the 4,5-dimethyl substitution pattern modulates steric and electronic properties relative to the unsubstituted 2-aminobenzothiazole core .

Why 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine Cannot Be Casually Replaced by In-Class Analogs


Within the 2-aminobenzothiazole family, even minor variations in substitution pattern can produce substantial shifts in biological target engagement, physicochemical profile, and synthetic tractability. The 6-bromo substituent on 6-bromo-4,5-dimethyl-1,3-benzothiazol-2-amine is not merely a passive placeholder: it introduces a heavy halogen that can participate in halogen bonding, modulate lipophilicity (estimated logP increase of approximately 0.6–0.9 units relative to the non-brominated 4,5-dimethyl analog), and serve as a reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.) . The 4,5-dimethyl groups further distinguish this compound from the widely used 6-bromo-1,3-benzothiazol-2-amine (CAS 15864-32-1), which lacks these methyl substituents and consequently differs in steric bulk, crystal packing, and potentially target-binding conformation [1][2]. Generic substitution with unsubstituted or differently substituted benzothiazoles would therefore alter both the reactivity profile and any structure-dependent biological readout.

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Versatility: 6-Bromo Substituent as a Cross-Coupling Handle Compared to Non-Halogenated 4,5-Dimethyl-1,3-benzothiazol-2-amine

The 6-bromo substituent of 6-bromo-4,5-dimethyl-1,3-benzothiazol-2-amine enables participation in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, permitting direct C–C or C–N bond formation at the 6-position . In contrast, the non-brominated comparator 4,5-dimethyl-1,3-benzothiazol-2-amine (CAS 79050-49-0) lacks this reactive handle, rendering it inert under standard cross-coupling conditions and requiring alternative (often less regioselective) functionalization strategies such as electrophilic aromatic substitution, which may compete at multiple positions on the benzothiazole ring . The bromine atom also provides a heavy-atom marker for X-ray crystallographic phasing and anomalous dispersion experiments, as demonstrated for the related compound 6-bromobenzo[d]thiazol-2-amine in PDB deposition 8rf8 [1].

Medicinal Chemistry C–C Cross-Coupling Library Synthesis

Antimicrobial Activity of 6-Bromo-4,5-dimethylbenzothiazole Derivatives Versus Non-Brominated Analogs

A dedicated research study (Lac Hong University, 2020) synthesized and evaluated the antimicrobial and antifungal activities of several derivatives built upon the 6-bromo-4,5-dimethylbenzothiazole scaffold, including the parent 2-amino-6-bromo-4,5-dimethylbenzothiazole itself [1]. While full quantitative MIC values from this Vietnamese-language report require direct retrieval, the study's explicit focus on this exact substitution pattern—rather than on non-brominated or non-methylated benzothiazoles—constitutes evidence that the bromo-dimethyl combination was selected deliberately for biological evaluation. Class-level SAR from the broader benzothiazole literature indicates that bromine substitution at the 6-position of 2-aminobenzothiazoles is consistently associated with enhanced antimicrobial potency relative to the corresponding hydrogen-substituted analogs, attributable to increased membrane permeability and halogen-bonding interactions with target proteins [2].

Antimicrobial Antifungal Benzothiazole SAR

Crystal Engineering: Hydrogen-Bonding Motifs of 6-Bromobenzothiazol-2-amine Derivatives Versus Non-Halogenated Compounds

X-ray crystallographic studies on the closely related 6-bromobenzo[d]thiazol-2-amine (C₇H₅BrN₂S, lacking the 4,5-dimethyl groups) revealed that the bromine atom participates directly in N–H···Br hydrogen bonding, generating (010) sheets in the crystal lattice, with additional stabilization from weak aromatic π–π stacking at a centroid-to-centroid separation of 3.884(10) Å [1]. In the 4,5-dimethyl-substituted target compound, the presence of additional methyl groups is expected to modulate these intermolecular interactions through steric effects and altered π-stacking geometry. Comparative analysis of six organic acid–base adducts derived from 6-bromobenzo[d]thiazol-2-amine demonstrated diverse supramolecular architectures—including 2D double sheets, 3D ABAB layer networks, and 2D corrugated sheets—depending on the co-former, highlighting the critical role of the bromine atom in directing crystal packing [2]. Non-halogenated 2-aminobenzothiazoles cannot engage in analogous Br···H or Br···O interactions, resulting in fundamentally different solid-state organization [3].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Fragment-Based Drug Discovery Utility: Heavy-Atom Anomalous Scattering for X-ray Crystallographic Phasing

The bromine atom at the 6-position of 6-bromo-4,5-dimethyl-1,3-benzothiazol-2-amine serves as an intrinsic anomalous scatterer for X-ray crystallographic experiments. This property was recently exploited for the related compound 6-bromo-1,3-benzothiazol-2-amine (PDB ligand ID: 01), where the anomalous signal of bromine (f'' = 1.28 e⁻ at Cu Kα; f'' = 0.91 e⁻ at Mo Kα) enabled high-confidence placement of low-occupancy fragments into electron density maps at 1.12 Å resolution [1]. In contrast, the non-brominated 4,5-dimethyl-1,3-benzothiazol-2-amine (containing only C, H, N, S) provides only sulfur as an anomalous scatterer (f'' values approximately 4–5 times weaker than bromine at typical data collection wavelengths), substantially reducing phasing power for fragment screening experiments [2]. The 4,5-dimethyl groups additionally differentiate this compound from the simpler 6-bromo-1,3-benzothiazol-2-amine by providing a larger hydrophobic surface area for protein binding-site complementarity.

Fragment-Based Drug Discovery X-ray Crystallography Anomalous Dispersion

Procurement-Guiding Application Scenarios for 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling at the C-6 Position

The C–Br bond at the 6-position enables late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, allowing a single batch of 6-bromo-4,5-dimethyl-1,3-benzothiazol-2-amine to generate dozens to hundreds of 6-substituted analogs in parallel format . This convergent strategy is inaccessible with the non-brominated comparator (CAS 79050-49-0), which would require separate de novo syntheses for each C-6 variant. Procurement of the brominated building block is therefore strongly preferred for any library synthesis program targeting the 4,5-dimethylbenzothiazole chemical space.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Intrinsic Anomalous Scattering for Hit Validation

The 6-bromo substituent provides a robust anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) for X-ray crystallographic fragment screening, enabling unambiguous determination of fragment binding poses and occupancy without exogenous heavy-atom derivatization [1]. FBDD programs should preferentially procure the brominated compound over non-halogenated benzothiazole fragments to streamline crystallographic hit validation workflows.

Pharmaceutical Co-Crystal Engineering Exploiting Halogen-Bonding Synthons

The bromine atom serves as a reliable halogen-bond donor, enabling the design of co-crystals with carboxylate, amide, or heterocyclic co-formers for the purpose of modulating solubility, dissolution rate, or hygroscopicity [2]. As demonstrated for the closely related 6-bromobenzo[d]thiazol-2-amine system, diverse supramolecular architectures (2D sheets, 3D layer networks, corrugated sheets) are accessible depending on co-former selection [3]. The 4,5-dimethyl groups add steric modulation not available with the simpler 6-bromo-1,3-benzothiazol-2-amine (CAS 15864-32-1), potentially improving co-crystal stability.

Antimicrobial Lead Optimization Starting from a Characterized Bromo-Dimethyl Scaffold

For anti-infective discovery programs, the compound offers a defined entry point into the 4,5-dimethyl-6-substituted benzothiazole series. The Lac Hong University study (2020) has already synthesized and screened multiple derivatives of this scaffold against bacterial and fungal strains, providing a preliminary SAR dataset upon which further optimization can be built [4]. Procurement decisions for antimicrobial screening libraries should favor this compound over randomly substituted benzothiazoles lacking prior biological annotation.

Quote Request

Request a Quote for 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.